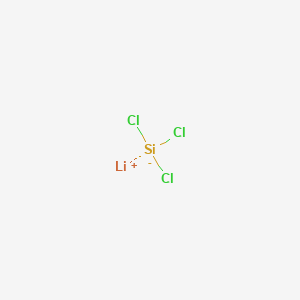
Lithium;trichlorosilanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;trichlorosilanide is a chemical compound that combines lithium and trichlorosilane. Trichlorosilane is an inorganic compound with the formula HCl₃Si, and it is a colorless, volatile liquid. This compound is used in various chemical processes and has significant applications in the semiconductor industry due to its reactivity and ability to produce ultrapure silicon .
准备方法
Synthetic Routes and Reaction Conditions: Lithium;trichlorosilanide can be synthesized by treating powdered metallurgical grade silicon with hydrogen chloride at elevated temperatures (around 300°C). The reaction produces trichlorosilane and hydrogen as byproducts: [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]
Industrial Production Methods: The industrial production of trichlorosilane involves the direct chlorination of silicon. This process is optimized to achieve high yields (80-90%) and involves the use of specialized equipment to handle the volatile and reactive nature of trichlorosilane .
化学反应分析
Types of Reactions: Lithium;trichlorosilanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and lithium chloride.
Reduction: Can be reduced to form silane and lithium chloride.
Substitution: Reacts with organic compounds to form organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Involves reducing agents like hydrogen.
Substitution: Utilizes organic compounds with reactive groups.
Major Products Formed:
Oxidation: Silicon dioxide (SiO₂) and lithium chloride (LiCl).
Reduction: Silane (SiH₄) and lithium chloride (LiCl).
Substitution: Various organosilicon compounds, depending on the organic reactant used.
科学研究应用
Lithium;trichlorosilanide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing organic compounds.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
作用机制
The mechanism of action of lithium;trichlorosilanide involves its reactivity with various chemical species. It acts as a source of silicon and lithium ions, which can participate in various chemical reactions. The molecular targets and pathways involved include the formation of silicon-based compounds and the release of lithium ions, which can interact with other chemical species to form new compounds .
相似化合物的比较
Chlorosilane: Similar in structure but contains fewer chlorine atoms.
Dichlorosilane: Contains two chlorine atoms and has different reactivity.
Silicon tetrachloride: Contains four chlorine atoms and is used in similar applications.
Uniqueness: Lithium;trichlorosilanide is unique due to its combination of lithium and trichlorosilane, which provides distinct reactivity and applications. Its ability to produce ultrapure silicon makes it particularly valuable in the semiconductor industry .
属性
CAS 编号 |
111728-60-0 |
|---|---|
分子式 |
Cl3LiSi |
分子量 |
141.4 g/mol |
IUPAC 名称 |
lithium;trichlorosilanide |
InChI |
InChI=1S/Cl3Si.Li/c1-4(2)3;/q-1;+1 |
InChI 键 |
NKQPMRDMFVLALQ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[Si-](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


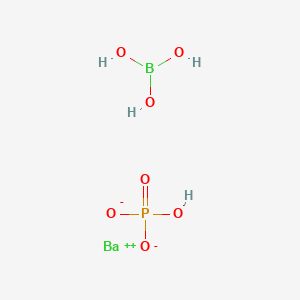
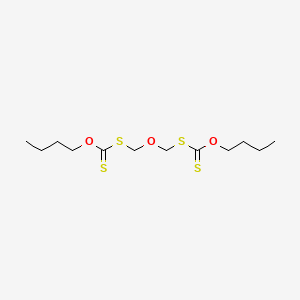
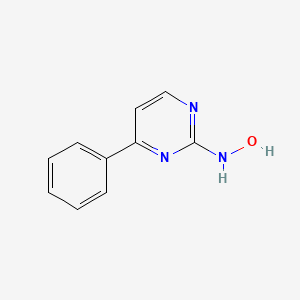
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/structure/B14315614.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
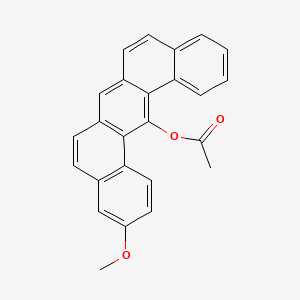
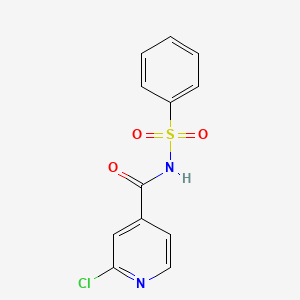

![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
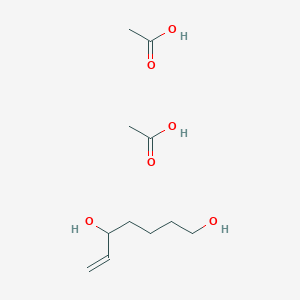
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)
